5-chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-20-9-7-14(22)11-17(20)21(25)23-12-13-6-8-19-16(10-13)15-4-2-3-5-18(15)24-19/h6-11,24H,2-5,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWRASGRUMRGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps. One common method includes the initial formation of the benzamide core, followed by the introduction of the chloro and methoxy groups. The tetrahydrocarbazole moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a benzaldehyde derivative, while substitution of the chloro group with an amine may produce an aminobenzamide.
Scientific Research Applications
5-Chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It is employed in the development of chemical probes to investigate cellular processes and signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogs in Serotonin Receptor Targeting
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
- Receptor Selectivity: The target compound shares structural homology with LY344864, a selective 5-HT1F agonist, but lacks the 4-fluoro and dimethylamino groups. This difference may reduce its 5-HT1F affinity compared to LY344864 but improve metabolic stability due to the methoxy group .
- Heterocyclic Moieties : Replacing the tetrahydrocarbazole in the target compound with an indole (LY334370) or pyridine (lasmiditan) alters receptor interactions. For instance, lasmiditan’s trifluoro substitutions enhance CNS penetration, whereas the target compound’s chloro-methoxy group may favor peripheral activity .
- Non-Serotonergic Analogs: Derivatives like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide demonstrate the versatility of benzamide scaffolds in targeting enzymes (e.g., PFOR inhibition) rather than receptors, highlighting the role of heterocyclic substitutions in redirecting biological activity.
Functional Group Impact on Pharmacokinetics
- Chloro vs.
- Methoxy Group : The 2-methoxy substituent could enhance membrane permeability relative to bulkier groups (e.g., piperidinyl in LY334370), though this remains speculative without empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
